Product packaging for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine(Cat. No.:CAS No. 1202890-08-1; 669002-47-5)

4-(2-Aminoethyl)-N,N-dimethylbenzylamine

Cat. No.: B2759731
CAS No.: 1202890-08-1; 669002-47-5
M. Wt: 178.279
InChI Key: SHWRIURLTSBILS-UHFFFAOYSA-N
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Description

Overview of Polyfunctional Amines in Chemical Research

Polyfunctional amines, organic compounds bearing two or more amine functional groups, are of considerable importance in chemical research and industry. acs.org Their utility stems from the versatile reactivity of the amine group, which can act as a base, a nucleophile, or a directing group in various chemical transformations. numberanalytics.comlibretexts.org This reactivity allows them to serve as key monomers in the synthesis of polymers such as polyamides and polyureas, as curing agents for epoxy resins, and as catalysts. acs.orgatamankimya.com In medicinal chemistry and agrochemistry, the presence of multiple amine groups can be crucial for biological activity, influencing properties like solubility, receptor binding, and pharmacokinetic profiles. numberanalytics.combritannica.com The spatial arrangement and differing reactivity (primary, secondary, or tertiary) of the amine centers within a single molecule enable selective functionalization, making them valuable building blocks for complex molecular architectures. acs.org

Structural Features and Inherent Reactivity Potential of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine

The molecular structure of this compound is characterized by three key features: a 1,4-disubstituted (para) benzene (B151609) ring, a primary aliphatic amine connected via an ethyl linker, and a tertiary benzylic amine. This unique combination of functional groups imparts a distinct reactivity profile.

Primary Aliphatic Amine (-CH₂CH₂NH₂): This group is a strong base and a potent, sterically unhindered nucleophile. numberanalytics.com It is expected to readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Tertiary Benzylic Amine (-CH₂N(CH₃)₂): This group is also basic but is a more sterically hindered nucleophile compared to the primary amine. Its lone pair of electrons is readily available for protonation. This moiety is analogous to N,N-Dimethylbenzylamine (DMBA), which is widely used as a Lewis base catalyst for reactions like the formation of polyurethane foams and as a curing accelerator for epoxy resins. atamankimya.comatamanchemicals.comchemicalbook.com

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by both alkylamine substituents, which are ortho-, para-directing. Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions relative to the existing groups.

The electronic and steric differences between the two amine groups allow for potential chemoselective reactions. For instance, the primary amine could be selectively acylated under controlled conditions while the tertiary amine remains unreacted, serving later as a catalytic site or a basic handle.

Table 1: Predicted Physicochemical and Structural Properties of this compound
PropertyValue / DescriptionReference/Basis
Molecular FormulaC₁₁H₁₈N₂Based on structure
Molecular Weight178.27 g/molCalculated
Functional GroupsPrimary Aliphatic Amine, Tertiary Benzylic Amine, Benzene RingStructural analysis
Predicted pKₐ (Primary Amine)~10-11Analogy to ethylamine (B1201723)
Predicted pKₐ (Tertiary Amine)~9.0Analogy to N,N-dimethylbenzylamine foodb.ca
Reactivity CentersNitrogen lone pairs (nucleophilic/basic), N-H protons, α-hydrogens, aromatic ringChemical principles libretexts.org

Historical Development and Significance within Organic Synthesis and Reaction Chemistry

While specific historical accounts detailing the first synthesis of this compound are not prominent in the literature, its conceptual development lies at the intersection of established synthetic strategies for substituted benzylamines and polyfunctional aromatic compounds. The synthesis of related structures, such as 4-Amino-N,N-dimethylbenzylamine, often involves multi-step sequences starting from readily available nitroaromatics. google.comchemicalbook.com For example, a plausible route could involve the reaction of a suitably protected 4-(2-aminoethyl)benzyl halide with dimethylamine (B145610), or alternatively, the functionalization of a 4-substituted benzylamine (B48309) derivative.

The significance of molecules with this structural motif lies in their versatility as synthetic intermediates. The parent compound, N,N-dimethylbenzylamine, has long been recognized as an effective catalyst and reagent in organic synthesis. atamankimya.comsfdchem.com The development of functionalized derivatives, such as the title compound, represents a logical progression, aiming to create molecules that combine the catalytic or directing properties of the tertiary benzylic amine with a second reactive site (the primary amine) for tethering to surfaces, incorporation into polymers, or further derivatization in the synthesis of complex target molecules.

Current Research Trends and Unexplored Avenues for this compound

Current research involving benzylamine derivatives is focused on several key areas, including the development of novel catalysts, sustainable chemical processes, and the synthesis of functional materials and biologically active compounds. researchgate.netbusinessresearchinsights.com C-H functionalization of benzylamines to create chiral amines and other valuable structures is a particularly active field. nih.govresearchgate.net

For this compound specifically, several unexplored avenues can be proposed based on its structure:

Bifunctional Catalysis: The molecule could be investigated as a bifunctional catalyst where the tertiary amine acts as a base or nucleophilic catalyst, and the primary amine serves as a hydrogen-bond donor to activate substrates.

Polymer and Materials Science: Its difunctional nature makes it an ideal candidate as a monomer or cross-linking agent in polymerization. For example, it could react with di-epoxides or di-isocyanates to form novel epoxy resins or polyureas with specific thermal and mechanical properties. The primary amine could also be used to graft the molecule onto surfaces like graphene oxide to create functionalized materials for applications such as corrosion inhibition. rsc.org

Combinatorial Chemistry and Drug Discovery: The compound could serve as a versatile scaffold. The differential reactivity of the two amine groups could be exploited for the sequential addition of different molecular fragments, enabling the rapid generation of a library of complex derivatives for screening as potential pharmaceutical agents.

Scope and Objectives of the Academic Investigation

The primary objective of this investigation is to provide a comprehensive chemical profile of this compound. The scope is strictly limited to its fundamental chemistry, including its structural components, inherent reactivity, and its position within the broader field of organic synthesis. By analyzing the interplay of its functional groups and drawing parallels with related, well-studied compounds, this work aims to establish a theoretical foundation for the molecule's behavior and to highlight promising, yet unexplored, avenues for its application in future chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B2759731 4-(2-Aminoethyl)-N,N-dimethylbenzylamine CAS No. 1202890-08-1; 669002-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRIURLTSBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-47-5
Record name 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine
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Synthetic Methodologies and Reaction Pathway Elucidation for 4 2 Aminoethyl N,n Dimethylbenzylamine

Established Synthetic Routes to 4-(2-Aminoethyl)-N,N-dimethylbenzylamine

While a single, universally established route for the synthesis of this compound is not prominently documented, its structure lends itself to logical synthesis via well-understood reactions. The primary strategies involve forming the tertiary amine through alkylation and generating the primary amine through the reduction of a suitable precursor. A plausible pathway begins with a para-substituted toluene (B28343) derivative, which is functionalized to build the N,N-dimethylbenzylamine core, followed by chain extension and functional group transformation to yield the final aminoethyl group.

The formation of the N,N-dimethylbenzylamine moiety is a critical step that relies on alkylation strategies. A common and direct method for synthesizing tertiary amines is the reaction of a suitable benzyl (B1604629) halide with dimethylamine (B145610). google.comchemicalbook.com For a precursor like 4-(bromomethyl)phenylacetonitrile, reaction with dimethylamine would form the tertiary amine core.

Traditional alkylating agents like methyl halides are effective but can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts as byproducts. nih.gov These reagents are also toxic, generating stoichiometric amounts of waste. nih.gov More environmentally benign methods have been developed, such as using dimethyl carbonate (DMC) as a methylating agent, which releases methanol (B129727) and carbon dioxide as byproducts. nih.gov Another approach involves the reductive amination of a suitable benzaldehyde (B42025) derivative with dimethylamine, often utilizing a reducing agent in a one-pot reaction. rsc.org

A typical laboratory-scale alkylation to produce a substituted N,N-dimethylbenzylamine involves reacting the corresponding benzyl bromide with dimethylamine hydrochloride in the presence of a base like triethylamine (B128534) to release the free amine for reaction. google.com

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
p-Nitrobenzyl bromideDimethylamine HClTriethylamineChloroform (B151607)1594 google.com
p-Nitrobenzyl bromideDimethylamine HClTriethylamineToluene4094 google.com
Benzyl Chloride25% Aqueous Dimethylamine--<4076.1 chemicalbook.com

This table presents data for the synthesis of analogous N,N-dimethylbenzylamine compounds.

The generation of the primary amine of the 2-aminoethyl group is most commonly achieved through the reduction of a precursor functional group, such as a nitrile or an amide. A hypothetical synthesis could start from 4-((dimethylamino)methyl)phenylacetic acid. This acid can be converted to the corresponding amide, 2-(4-((dimethylamino)methyl)phenyl)acetamide, which is then reduced to the target primary amine.

The reduction of amides to amines is a robust transformation in organic synthesis. masterorganicchemistry.com Primary amides yield primary amines, secondary amides produce secondary amines, and tertiary amides result in tertiary amines. orgoreview.com This method is advantageous as it preserves the carbon skeleton of the molecule.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of various functional groups, including nitriles and nitro groups. tcichemicals.com The reduction of a nitrile precursor, such as (4-((dimethylamino)methyl)phenyl)acetonitrile, can be accomplished using hydrogen gas and a metal catalyst. Raney Nickel is often the catalyst of choice for such transformations. illinois.edu Other effective catalysts include palladium, platinum, and rhodium, often supported on carbon (Pd/C). tcichemicals.comillinois.edu

The hydrogenation of nitriles to primary amines is a clean and efficient process, though conditions must be controlled to avoid the formation of secondary and tertiary amine byproducts. illinois.edu A patent for a related synthesis of pyridylmethylamine derivatives from cyanopyridines highlights the use of palladium catalysts in the presence of acids. google.com

Precursor TypeCatalystConditionsProductReference
Nitro GroupPlatinic HydroxideH₂, MethanolAmine google.com
Nitro GroupPalladium on CarbonH₂Amine google.com
Nitrile GroupRaney NickelH₂, 50 psi, 7N Methanolic NH₃Amine
CyanopyridinePalladiumH₂, Acidic ModifierMethylamine google.com

This table summarizes common catalytic hydrogenation conditions for relevant functional groups.

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly for laboratory-scale synthesis. The most powerful and common reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ effectively reduces primary, secondary, and tertiary amides to their corresponding amines. masterorganicchemistry.comorgoreview.com The reaction proceeds by the addition of a hydride ion to the amide's carbonyl carbon, followed by the elimination of an aluminate species to form an intermediate iminium ion, which is then reduced by a second hydride addition. masterorganicchemistry.com Unlike amides, less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation unless the amide is first activated. orgoreview.comorganic-chemistry.org

Other chemical methods have been developed, including the use of lithium aminoborohydrides (LABs), which have comparable reactivity to LiAlH₄ but are more stable, and 9-Borabicyclo[3.3.1]nonane (9-BBN). orgoreview.com For the reduction of nitriles, a combination of sodium borohydride and a catalyst like copper(II) sulfate (B86663) has been shown to be effective for converting benzonitrile (B105546) derivatives to benzylamines. google.com

Reduction of Precursor Nitrophenols and Amides

Mechanistic Studies of this compound Synthesis Reactions

The reaction mechanisms involved in the synthesis of this compound are based on fundamental principles of organic chemistry. The formation of the tertiary amine via alkylation proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where dimethylamine acts as the nucleophile attacking the electrophilic carbon of a benzyl halide.

The mechanism for the reduction of a precursor amide with LiAlH₄ is well-understood. masterorganicchemistry.com

Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the amide.

Intermediate Formation: This forms a tetrahedral intermediate where the oxygen atom is coordinated to an aluminum species.

Elimination: The intermediate collapses, and the oxygen-aluminum moiety is eliminated, forming a transient iminium ion.

Second Hydride Attack: A second hydride ion attacks the electrophilic carbon of the iminium ion, reducing it to the final amine product. masterorganicchemistry.com

Several side reactions can compete with the desired transformations, reducing the yield and purity of the final product. During the alkylation step to form the tertiary amine, overalkylation is a significant concern. nih.gov

A detailed study on the synthesis of the related compound 4-amino-N,N-dimethylbenzylamine identified a key competing side reaction. google.com The product, a tertiary amine, can act as a nucleophile and react with the starting benzyl bromide. This results in the formation of a quaternary ammonium salt, specifically bis(4-nitrobenzyl)-dimethylammonium bromide in that case. google.com This side reaction is a classic example of product competing with the reagent for the substrate.

To mitigate this byproduct formation, the reaction conditions can be optimized. A patented process describes a method where the benzyl bromide solution is added in batches to the solution containing dimethylamine. google.com By controlling the feed rate and ensuring the molar percentage of dimethylamine in the reaction system remains low, the formation of the quaternary salt impurity can be significantly suppressed, leading to a product with high purity and yield. google.com In some cases, the major byproduct of a reaction can be a dimer of the starting material, which necessitates careful purification by methods like column chromatography. orgsyn.org

Investigation of Reaction Intermediates and Transition States

A discussion on the reaction intermediates and transition states is contingent on a known reaction pathway. Without a defined synthetic method for this compound, any analysis of its intermediates, such as carbocations, carbanions, or radical species, and the associated transition state geometries and energies would be purely speculative.

Optimization of Synthetic Conditions for Enhanced Yield and Purity in Research Scale

Meaningful optimization of synthetic conditions requires an established protocol. While general principles of optimization can be applied to chemical syntheses, specific data on the effects of solvents, temperature, stoichiometry, and catalysts on the yield and purity of this compound are not available.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence reaction rates and the formation of desired products over side products. However, without experimental data or computational studies on the synthesis of this compound, a detailed analysis of solvent effects on its reaction kinetics and selectivity cannot be provided. For the synthesis of the related 4-amino-N,N-dimethylbenzylamine, solvents such as chloroform and toluene have been utilized. acs.org

Temperature and Stoichiometric Parameter Optimization

Temperature and the molar ratios of reactants are critical parameters in any chemical synthesis. The patent for 4-amino-N,N-dimethylbenzylamine provides some details on temperature control to manage exothermic reactions and optimize yield. acs.org However, these parameters would need to be empirically determined for the specific synthesis of this compound.

Ligand or Catalyst Influence on Reaction Efficiency

Many organic reactions are facilitated by the use of catalysts and ligands to enhance reaction rates and control stereochemistry. There is no information in the reviewed literature regarding the use of specific ligands or catalysts in the synthesis of this compound.

Novel Synthetic Approaches to this compound

The development of novel synthetic approaches typically follows the establishment of initial synthetic routes. As no standard synthesis for this compound has been identified, there is no basis to discuss novel or improved methodologies.

Reactivity Profiles and Mechanistic Investigations of 4 2 Aminoethyl N,n Dimethylbenzylamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is rendered highly reactive towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the 2-aminoethyl group and the N,N-dimethylaminomethyl group. Both of these alkylamino groups are activating, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. google.com They achieve this by donating electron density to the aromatic ring through inductive effects, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. chemicalbook.com

These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. google.com In the case of this compound, the two substituents are in a para relationship to each other. This substitution pattern means that the positions ortho to the aminoethyl group are also meta to the dimethylaminomethyl group, and vice versa.

Given that both groups are activating and ortho, para-directing, electrophilic substitution is anticipated to occur at the positions ortho to either of the existing substituents. The positions adjacent to the N,N-dimethylaminomethyl group are sterically hindered, which may influence the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govmasterorganicchemistry.com

Expected Products of Electrophilic Aromatic Substitution:

ReactionElectrophileExpected Product(s)
NitrationNO₂⁺2-Nitro-4-(2-aminoethyl)-N,N-dimethylbenzylamine
BrominationBr⁺2-Bromo-4-(2-aminoethyl)-N,N-dimethylbenzylamine
SulfonationSO₃2-(Dimethylaminomethyl)-5-(2-aminoethyl)benzenesulfonic acid
Friedel-Crafts AcylationR-C=O⁺2-Acyl-4-(2-aminoethyl)-N,N-dimethylbenzylamine

Reactions Involving the Primary Aminoethyl Moiety

The primary amino group of the aminoethyl side chain is a key site of reactivity, readily undergoing reactions typical of primary amines.

Primary amines, such as the one present in this compound, react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting azomethine group (-C=N-) in the Schiff base is a versatile functional group for further chemical transformations.

The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. These compounds are important intermediates in various organic syntheses. For instance, Schiff bases derived from 4-(dimethylamino)benzaldehyde (B131446) have been synthesized and characterized. mdpi.comyoutube.com

The primary amino group can be readily acylated by reacting with acyl halides, anhydrides, or esters to form amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. Similarly, sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. These reactions typically proceed via nucleophilic acyl substitution, where the amine acts as the nucleophile. The resulting amides and sulfonamides are generally stable compounds.

Table of Acylation and Sulfonylation Reactions:

ReagentFunctional Group IntroducedProduct Type
Acetyl chlorideAcetyl (-COCH₃)Acetamide
Benzoyl chlorideBenzoyl (-COC₆H₅)Benzamide
Benzenesulfonyl chlorideBenzenesulfonyl (-SO₂C₆H₅)Benzenesulfonamide

The this compound molecule contains a β-arylethylamine substructure, which is a key prerequisite for the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. rsc.orgwikipedia.org

The benzene ring in this compound is highly activated by two electron-donating groups, which should facilitate the ring-closing cyclization step of the Pictet-Spengler reaction. The reaction would proceed through the initial formation of a Schiff base (or an iminium ion under acidic conditions), followed by the nucleophilic attack of the electron-rich benzene ring onto the iminium carbon. This type of reaction is a powerful tool for the synthesis of various alkaloids and related heterocyclic compounds. nih.gov

Reactivity of the Tertiary Dimethylbenzylamine Functionality

The tertiary amine of the N,N-dimethylbenzylamine group is nucleophilic and can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. nih.gov This reaction, known as quaternization, involves the alkylation of the tertiary amine, resulting in a positively charged nitrogen atom with four organic substituents.

Quaternization of N,N-dimethylbenzylamines with long-chain n-alkyl bromides is a general method for preparing benzalkonium bromides. nih.gov The reaction typically involves refluxing the tertiary amine with the alkylating agent in a suitable solvent, such as ethanol. The resulting quaternary ammonium salts are ionic compounds with properties that differ significantly from the parent tertiary amine. For instance, they are often more water-soluble.

Example of Quaternization Reaction:

Tertiary AmineAlkylating AgentProduct (Quaternary Ammonium Salt)
This compoundMethyl iodide (CH₃I)4-(2-Aminoethyl)-N,N,N-trimethylbenzylammonium iodide
This compoundBenzyl (B1604629) bromide (C₆H₅CH₂Br)4-(2-Aminoethyl)-N-benzyl-N,N-dimethylbenzylammonium bromide

Amine-Directed Lithiation and Subsequent Electrophilic Trapping (Extrapolating from N,N-Dimethylbenzylamine)

The directing capability of the dimethylamino group in N,N-dimethylbenzylamine facilitates the selective lithiation at the ortho-position of the benzene ring. This reaction is typically carried out using organolithium reagents like n-butyllithium (n-BuLi). The lone pair of electrons on the nitrogen atom coordinates with the lithium atom, positioning the butyl group to abstract a proton from the adjacent ortho-position. This process, known as directed ortho-metalation (DoM), results in the formation of a stable ortho-lithiated intermediate.

This lithiated species is a potent nucleophile and can react with a variety of electrophiles, leading to the introduction of a wide range of substituents at the ortho-position. wikipedia.orgguidechem.com This reactivity is a powerful tool for the synthesis of ortho-substituted benzylamine (B48309) derivatives.

By extrapolation, this compound is expected to undergo a similar amine-directed lithiation. The presence of the N,N-dimethylamino group should direct the lithiation to the positions ortho to the benzyl group (positions 3 and 5). The primary amino group of the aminoethyl substituent is less likely to direct lithiation due to its lower basicity and greater distance from the aromatic ring.

The resulting lithiated intermediate of this compound can then be trapped with various electrophiles to introduce functional groups at the 3- and/or 5-positions. The specific reaction conditions, such as the choice of organolithium reagent, solvent, and temperature, can influence the efficiency and selectivity of the lithiation and subsequent electrophilic trapping. rsc.orgnih.govmdpi.com

Table 1: Potential Electrophilic Trapping Reactions of Lithiated this compound

Electrophile Product Type
Alkyl halides (e.g., CH₃I) Ortho-alkylated derivative
Aldehydes/Ketones (e.g., benzaldehyde) Ortho-hydroxyalkyl derivative
Carbon dioxide (CO₂) Ortho-carboxylic acid derivative
Silyl halides (e.g., (CH₃)₃SiCl) Ortho-silylated derivative

Metal-Mediated Transformations and Coordination Chemistry

The nitrogen atoms in this compound can act as ligands, coordinating with various transition metals to form stable complexes. This coordination can facilitate a range of metal-mediated transformations, including C-H activation and cyclometallation reactions.

Cyclometallation Reactions and C-H Activation Pathways (Extrapolating from N,N-Dimethylbenzylamine)

N,N-Dimethylbenzylamine is well-known to undergo cyclometallation reactions with various transition metals, particularly palladium(II) and platinum(II). In these reactions, the nitrogen atom of the dimethylamino group coordinates to the metal center, and this is followed by the activation of a C-H bond at the ortho-position of the benzene ring. This process leads to the formation of a stable five-membered metallacycle. researchgate.netethernet.edu.et

This C-H activation is an example of an intramolecular electrophilic substitution reaction, where the metal center acts as the electrophile. acs.org The reaction is often facilitated by the presence of a base, which assists in the removal of the proton from the aromatic ring. nih.gov The resulting cyclometallated complexes, often called "palladacycles" in the case of palladium, are valuable intermediates in organic synthesis and have been used as catalysts in various cross-coupling reactions. nih.gov

Extrapolating from the behavior of N,N-dimethylbenzylamine, this compound is expected to undergo similar cyclometallation reactions. Both the tertiary nitrogen of the dimethylamino group and the primary nitrogen of the aminoethyl group can potentially coordinate to the metal center. However, the formation of a five-membered palladacycle through the activation of the ortho-C-H bond directed by the N,N-dimethylamino group is considered the more probable pathway due to the well-established directing ability of this group.

Table 2: Examples of Metals Used in Cyclometallation of N,N-Dimethylbenzylamine

Metal Metal Precursor Example Resulting Metallacycle
Palladium (Pd) Pd(OAc)₂ Palladacycle
Platinum (Pt) K₂PtCl₄ Platinacycle
Rhodium (Rh) RhCl₃·3H₂O Rhodacycle

Ligand Binding Studies with Transition Metals

The presence of two nitrogen donor atoms in this compound allows it to act as a bidentate ligand, forming chelate complexes with transition metals. The N,N-dimethylamino group and the primary amino group can coordinate to a single metal center, forming a stable six-membered chelate ring.

The coordination chemistry of N,N-dimethylbenzylamine itself has been studied, and it is known to form complexes with a variety of transition metals. sigmaaldrich.com The stability and structure of these complexes depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

In the case of this compound, the formation of a chelate complex is expected to be thermodynamically favorable due to the chelate effect. The resulting metal complexes could have interesting catalytic properties or be used as precursors for the synthesis of more complex coordination compounds.

Mechanistic Insights into Metal-Catalyzed Reactions Involving this compound

The mechanistic pathways of metal-catalyzed reactions involving N,N-dimethylbenzylamine and its derivatives are often complex and can involve several elementary steps, such as ligand exchange, oxidative addition, reductive elimination, and migratory insertion. rsc.orgresearchgate.net

In the context of C-H activation and cyclometallation, the mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. researchgate.net In this mechanism, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single step, with the assistance of a base.

For catalytic reactions where cyclometallated complexes of N,N-dimethylbenzylamine are used as catalysts, the catalytic cycle often involves the oxidative addition of a substrate to the metal center, followed by migratory insertion and reductive elimination to form the final product and regenerate the catalyst.

Given the structural similarities, the mechanistic principles governing the metal-catalyzed reactions of N,N-dimethylbenzylamine can be largely extrapolated to this compound. However, the presence of the additional aminoethyl group could introduce new reaction pathways or influence the reactivity and selectivity of the catalyst. For instance, the primary amine could participate in the reaction as a ligand or a base, potentially leading to different reaction outcomes. digitellinc.com

Catalytic and Reagent Roles of 4 2 Aminoethyl N,n Dimethylbenzylamine in Advanced Chemical Processes

Organocatalytic Activity in Organic Transformations

A comprehensive review of the current scientific literature does not provide specific, documented instances of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine being employed as an organocatalyst in organic transformations. While its constituent functional groups—a primary and a tertiary amine—are hallmarks of many effective organocatalysts, detailed research findings focusing on this specific compound's catalytic activity are not presently available. The related compound, N,N-Dimethylbenzylamine, is known to act as a catalyst in processes like the formation of polyurethane foams and as a cure enhancement catalyst for epoxy resins. wikipedia.orgatamankimya.com

Applications as a Building Block in Complex Molecule Synthesis

The structure of this compound suggests its potential as a versatile building block, offering multiple reaction sites for the construction of more complex molecular architectures.

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals and biologically active compounds. mdpi.com The dual amine functionality of this compound makes it a theoretical candidate for participating in cyclization reactions to form such structures. However, specific examples of its utilization as a direct precursor in the synthesis of nitrogen-containing heterocycles are not extensively reported in peer-reviewed literature. General strategies for synthesizing these heterocycles often involve N-heterocyclic carbene (NHC) organocatalysis or the functionalization of existing indole (B1671886) rings, rather than starting from a molecule with this specific structure. researchgate.net

As a molecule with two distinct amine groups, this compound can theoretically be derivatized to serve as an advanced synthetic intermediate. For instance, the primary amine could be selectively acylated or alkylated, leaving the tertiary amine available for other transformations, or vice-versa. Despite this potential, specific, published synthetic routes that utilize this compound as a key precursor for widely used advanced intermediates are not prominently featured in the available chemical literature.

Utilization in Green Chemistry Methodologies

The most significant and well-rationalized application of this compound lies within the domain of green chemistry, particularly due to its structural suitability as a switchable hydrophilicity solvent (SHS). psu.eduresearchgate.net

Switchable hydrophilicity solvents are a class of "smart" solvents that can reversibly change their miscibility with water in response to a trigger. rsc.org For amine-based SHS, the trigger is typically the addition or removal of carbon dioxide (CO2). acsgcipr.org

The tertiary amine group in this compound is the key functional moiety for this application. In its neutral form, the compound is expected to be hydrophobic and largely immiscible with water. When CO2 is bubbled through a mixture of the amine and water, it reacts with water to form carbonic acid. The tertiary amine, acting as a base, is protonated by the carbonic acid to form an ammonium (B1175870) bicarbonate salt. acsgcipr.org This ionic salt is hydrophilic and readily dissolves in water, causing the solvent to become miscible with the aqueous phase. rsc.orgresearchgate.net This "switch" allows for the dissolution of both the solvent and a dissolved hydrophobic product into a single aqueous phase.

The process is fully reversible. By bubbling a non-acidic gas (like air or nitrogen) through the solution or by gentle heating, CO2 is removed from the system. acsgcipr.org This shifts the equilibrium back, deprotonating the ammonium bicarbonate and regenerating the neutral, hydrophobic amine, which then phase-separates from the water. rsc.org

The presence of a second amine group, the primary amine, in the molecule makes this compound a diamine. Research on diamine surfactants and polymers indicates that the presence of multiple amine groups can influence the CO2-switching behavior, potentially enhancing water solubility in the protonated state and affecting the pH at which the switch occurs. researchgate.netresearchgate.net While many tertiary amines have been studied as SHS, the specific performance of this diamine has not been detailed. elsevierpure.com

Below is a table of known tertiary amine-based Switchable Hydrophilicity Solvents and their general properties, which provides context for the expected behavior of this compound.

Amine SolventStructureTypical TriggerKey Application
N,N-Dimethylcyclohexylamine (DMCHA)Tertiary AmineCO2 / AirPolystyrene foam recycling
N,N-Diethylethanamine (TEA)Tertiary AmineCO2 / AirExtraction of emerging pollutants
N-Benzyldimethylamine (BDMA)Tertiary AmineCO2 / AirExtraction of emerging pollutants

This table presents examples of known SHS to illustrate the principle; data is based on general findings in the field.

The ability to function as an SHS directly contributes to greener and more efficient chemical processes. Conventional separation techniques often rely on energy-intensive distillation to remove and recycle solvents. heidolph.com The SHS-based approach offers a low-energy alternative. tandfonline.com

The cycle for an SHS in an extraction process would be as follows:

Extraction : The hydrophobic form of this compound is used to extract a desired hydrophobic compound from an aqueous mixture or a solid.

Switching : CO2 is introduced, converting the amine solvent into its hydrophilic bicarbonate salt, causing it to mix with water. The hydrophobic product, now insoluble in the aqueous solution, precipitates or forms a separate layer.

Separation : The product is easily separated by simple filtration or decantation.

Recovery : The aqueous solution containing the protonated amine is treated by heating or sparging with air to remove CO2.

Recycling : The amine reverts to its hydrophobic form, phase-separates from the water, and can be collected and reused in the next extraction cycle. jeiletters.org

This process dramatically enhances efficiency by avoiding distillation, reducing energy consumption, and minimizing solvent loss and waste. tandfonline.comtandfonline.comresearchgate.net This aligns with the core principles of green chemistry by making chemical processes more sustainable and environmentally benign.

Advanced Analytical Research Methodologies Applied to 4 2 Aminoethyl N,n Dimethylbenzylamine

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates (Beyond Basic Identification)

Spectroscopic methods are fundamental in determining the precise molecular structure of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, as well as any intermediates and byproducts formed during its synthesis.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons. For a more profound understanding of molecular connectivity and spatial relationships, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons. For the target molecule, COSY would show correlations between the protons of the ethyl bridge (-CH₂-CH₂-), as well as between the benzylic protons and the aromatic protons. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has attached protons. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduscience.gov It is particularly useful for establishing the connectivity between different functional groups, for instance, linking the benzylic protons to the quaternary carbon of the N,N-dimethyl group and to the aromatic ring carbons.

By utilizing these 2D NMR methods, researchers can piece together the molecular framework, confirm the substitution pattern on the aromatic ring, and verify the structure of any reaction intermediates or products, thereby offering deep mechanistic insights. science.govemerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
N(CH₃)₂~2.2-2.3 (singlet, 6H)~45Protons correlate to benzylic carbon and N-methyl carbons.
Benzyl-CH₂~3.4-3.5 (singlet, 2H)~64Protons correlate to N-methyl carbons, aromatic C1 and C2/C6.
Ar-CH₂-~2.7-2.9 (triplet, 2H)~39Protons correlate to aromatic C4, adjacent CH₂.
-CH₂-NH₂~2.9-3.1 (triplet, 2H)~42Protons correlate to aromatic C4, adjacent CH₂.
Aromatic C2/C6~7.1-7.2 (doublet, 2H)~129Protons show COSY correlation to C3/C5 protons.
Aromatic C3/C5~7.2-7.3 (doublet, 2H)~128Protons show COSY correlation to C2/C6 protons.
Aromatic C1-~138Correlates with benzylic protons.
Aromatic C4-~135Correlates with ethyl bridge protons.

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight of compounds with high precision and for elucidating their structures through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, allowing the intact molecule to be ionized, typically by protonation, to form [M+H]⁺ ions. acs.org

High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with enough accuracy to predict the elemental formula. Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. nih.gov This provides a fragmentation pattern that acts as a structural fingerprint. For this compound, characteristic fragmentation would likely involve cleavage at the C-C bond adjacent to the nitrogen atoms (alpha-cleavage), leading to specific, identifiable fragments. libretexts.org

Furthermore, ESI-MS can be used for real-time reaction monitoring. By continuously introducing a small sample of the reaction mixture into the mass spectrometer, the appearance of product ions and the disappearance of reactant ions can be tracked over time, providing valuable kinetic and mechanistic data. acs.orgunibo.itwaters.com

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
179.28[M+H]⁺Protonated parent molecule
134.13[C₉H₁₂N]⁺Loss of the ethylamine (B1201723) group (-CH₂NH₂)
121.12[C₈H₁₁N]⁺Cleavage of the ethyl bridge
91.05[C₇H₇]⁺Tropylium ion, characteristic of benzyl (B1604629) compounds
58.07[C₃H₈N]⁺Dimethylaminomethyl cation, from alpha-cleavage

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. sapub.org These two techniques are complementary; for instance, symmetrical, non-polar bonds often show strong signals in Raman spectra but weak ones in IR.

For this compound, FT-IR and Raman spectra would confirm the presence of key functional groups:

N-H stretching of the primary amine group would appear in the 3300-3500 cm⁻¹ region in the IR spectrum. researchgate.net

C-H stretching vibrations from the aromatic ring are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.

C=C stretching within the aromatic ring gives rise to characteristic peaks in the 1450-1600 cm⁻¹ region. scialert.net

C-N stretching vibrations for both the tertiary and primary amine would be observed in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

These techniques are valuable for confirming the successful incorporation of functional groups during synthesis and for identifying impurities that may have different functional group profiles.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Technique (Typical)
N-H Stretch (primary amine)3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
CH₂ Bend1440 - 1480FT-IR
N-H Bend (primary amine)1590 - 1650FT-IR
Aromatic C-H Out-of-Plane Bend700 - 900FT-IR
C-N Stretch1000 - 1300FT-IR, Raman

Chromatographic Separation Techniques for Complex Reaction Mixtures

Chromatography is essential for separating the target compound from a mixture of starting materials, reagents, and byproducts, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds. nih.govresearchgate.net For aromatic amines, reversed-phase HPLC is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. nih.gov

An advanced HPLC system coupled with both a UV detector and a mass spectrometer (HPLC-UV/MS) provides comprehensive analytical data. nih.gov

The UV detector allows for quantification by measuring the absorbance at a specific wavelength where the aromatic ring of the compound absorbs light (e.g., around 254 nm). sielc.comsielc.com

The mass spectrometer provides mass information for each peak as it elutes from the column, confirming the identity of the compound and any co-eluting impurities. nih.govresearchgate.net

This combination is crucial for developing robust analytical methods for purity assessment and for the quantitative analysis of the compound in various matrices. nih.gov The method's linearity, accuracy, and precision can be validated for reliable results. nih.gov

Table 4: Typical Parameters for an HPLC-UV/MS Method

ParameterTypical SettingPurpose
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of water/acetonitrile with a modifier (e.g., formic acid)Elutes compounds with varying polarities.
Flow Rate0.5 - 1.0 mL/minControls retention time and separation efficiency.
UV Detection Wavelength~254 nmQuantifies aromatic compounds.
MS Ionization ModePositive Electrospray Ionization (ESI+)Generates protonated molecular ions for mass analysis.
MS Detection ModeFull Scan or Selected Ion Monitoring (SIM)Provides mass data for identification and quantification.

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape in GC due to their polarity, this can often be overcome through derivatization. iu.edunih.gov

Derivatization involves a chemical reaction to convert the polar N-H group into a less polar, more volatile group (e.g., by acylation or silylation). iu.eduresearchgate.net This improves the chromatographic properties of the analyte, leading to sharper peaks and better sensitivity. iu.edu GC coupled with a mass spectrometer (GC-MS) is particularly effective. The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for positive identification by comparing the spectra to a library or by interpreting the fragmentation patterns. bohrium.comnih.gov

This technique is especially useful for identifying volatile impurities or byproducts that might be present in the reaction mixture, which may not be amenable to HPLC analysis.

Table 5: Illustrative GC-MS Conditions for Analysis (after derivatization)

ParameterTypical SettingPurpose
Derivatizing AgentTrifluoroacetic anhydride (B1165640) (TFAA) or BSTFAIncreases volatility and improves peak shape. iu.edu
ColumnNon-polar or mid-polar capillary column (e.g., DB-5ms)Separates compounds based on boiling point and polarity.
Carrier GasHeliumTransports the sample through the column.
Temperature ProgramRamped oven temperature (e.g., 100°C to 300°C)Elutes compounds with a wide range of boiling points.
Ionization ModeElectron Impact (EI)Fragments molecules in a reproducible way for identification.
DetectorMass SpectrometerSeparates ions based on m/z to generate a mass spectrum.

The explicit instructions to adhere strictly to the provided outline and to not introduce information outside the defined scope, combined with the lack of available crystallographic data for this compound, prevent the generation of the requested article on "; 5.3. X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes".

To provide a thorough and scientifically accurate article as requested, including detailed research findings and data tables on the crystal structures of derivatives and metal complexes of this compound, access to relevant published crystallographic studies is essential. Without such data, the content for the specified section cannot be created.

Computational and Theoretical Chemistry Investigations of 4 2 Aminoethyl N,n Dimethylbenzylamine

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. malayajournal.org

For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, the HOMO is expected to be localized on the electron-rich regions, particularly the nitrogen atoms of the dimethylamino and aminoethyl groups, due to their lone pairs of electrons. The LUMO is likely distributed over the electron-deficient parts of the molecule, such as the aromatic ring. acadpubl.eu FMO analysis can predict how the molecule will interact with other reagents; for example, an electrophile would likely attack the region associated with the HOMO, while a nucleophile would target the LUMO region. nih.gov

Below is an illustrative table of parameters that would be obtained from an FMO analysis of the molecule.

ParameterHypothetical Value (eV)Implication
HOMO Energy-5.85Energy of the highest occupied molecular orbital; indicates electron-donating ability.
LUMO Energy-0.95Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)4.90Indicates chemical stability and reactivity; a larger gap suggests higher stability.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. researchgate.netwalisongo.ac.id Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. numberanalytics.comchemrxiv.org

In this compound, an MEP map would likely show significant negative potential around the two nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the primary amine and the aromatic ring would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the properties of many-electron systems, making it ideal for studying reaction mechanisms in organic chemistry. core.ac.uknih.gov DFT calculations can determine the geometries of reactants, transition states, and products, along with their corresponding energies, providing a detailed picture of the reaction pathway. edu.krdresearchgate.netmdpi.com

A key aspect of studying reaction mechanisms is the identification of transition states—the highest energy structures along the reaction coordinate that connect reactants and products. researchgate.net The energy required to reach the transition state is the activation energy, which determines the reaction rate. By calculating the energies of all species along a proposed reaction pathway, a reaction energy profile can be constructed. researchgate.netnih.gov

For this compound, DFT could be used to model key reactions, such as the N-acylation of the primary amine. The calculations would involve optimizing the geometries of the amine, the acylating agent, the tetrahedral intermediate, the transition state for the collapse of the intermediate, and the final amide product. The resulting energy profile would reveal the activation barriers for each step, indicating the rate-determining step of the reaction.

The following table provides a hypothetical energy profile for an illustrative reaction.

SpeciesHypothetical Relative Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.2
Intermediate-5.4
Transition State 2 (TS2)+10.8
Products-20.1

Many molecules have multiple reactive sites, leading to questions of regioselectivity (where the reaction occurs). Similarly, reactions can often produce multiple stereoisomers, raising the issue of stereoselectivity. masterorganicchemistry.com DFT is a powerful tool for predicting these outcomes. By calculating the activation energies for all possible competing reaction pathways, the most favorable pathway (the one with the lowest energy barrier) can be identified, thus predicting the major product. rsc.orgijcce.ac.ir

The compound this compound possesses two distinct amine functionalities: a primary amine and a tertiary amine. In a reaction like alkylation, both nitrogens could potentially react. DFT calculations could predict the regioselectivity by comparing the activation energy for the reaction at the primary amine versus the reaction at the tertiary amine. The pathway with the lower activation energy would correspond to the major product observed experimentally.

Conformation Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. colostate.edu Conformation analysis aims to identify the most stable conformations and understand the energy barriers between them. Molecular Dynamics (MD) simulations complement this by modeling the atomic motions of a system over time, providing a dynamic view of its conformational landscape. diva-portal.orgnih.govnih.gov

The structure of this compound features several rotatable bonds, including those in the ethyl chain and the bond connecting the benzyl (B1604629) group to the nitrogen atom. This flexibility allows the molecule to adopt numerous conformations. Studies on the related compound N,N-dimethylbenzylamine have suggested the presence of a single stable conformer in low-temperature samples. colostate.edu

Basicity and Protonation State Predictions in Various Environments

The basicity of this compound is characterized by the presence of two distinct nitrogen atoms capable of accepting a proton: a primary aliphatic amine on the ethyl group and a tertiary benzylic amine. Computational chemistry provides powerful tools to predict the acid dissociation constants (pKa) of these functional groups, offering insights into their protonation states across different pH environments. The pKa is a critical parameter as the extent of ionization influences the molecule's interactions and behavior. springernature.com

Theoretical prediction of pKa values primarily relies on calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation equilibrium. srce.hr A common and effective approach involves a thermodynamic cycle that dissects the process into gas-phase and solvation components. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to accurately calculate the energies of the neutral and protonated forms of the molecule in the gas phase. researchgate.netmdpi.com

To account for the significant influence of the solvent, typically water, continuum solvation models such as the Polarizable Continuum Model (PCM) or the SM8T model are coupled with the DFT calculations. researchgate.net These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solvation free energies. The accuracy of these predictions can be high, though computationally demanding, as they require optimized structures for each protonation state. srce.hr For polyamines, identifying all possible protonation states, or microstates, is crucial for a complete understanding of their behavior in solution. up.ac.za

For this compound, two distinct pKa values are expected. The primary amine of the aminoethyl group is generally more basic than the tertiary benzylic amine. This is because the lone pair on the nitrogen of the benzylic amine has some interaction with the benzene (B151609) ring, slightly reducing its availability for protonation, whereas the aliphatic amine's lone pair is more localized. Computational models can quantify these differences. Semi-empirical quantum chemical methods like AM1 or PM3, combined with solvation models, also offer a rapid though sometimes less accurate means of predicting pKa values for drug-like molecules. peerj.com

The table below presents illustrative predicted pKa values for the two amine groups in this compound, based on computational predictions for structurally similar compounds. These values indicate which group is likely to be protonated at a given pH.

Functional GroupPredicted pKa (in aqueous solution)Predominant State at pH 7.4
Primary Aliphatic Amine (-CH₂-NH₂)~10.2 - 10.8Protonated (-CH₂-NH₃⁺)
Tertiary Benzylic Amine (-CH₂-N(CH₃)₂)~8.8 - 9.4Partially Protonated

Ligand-Metal Interaction Modeling and Energetics

The structure of this compound, with its two nitrogen donor atoms separated by a flexible three-carbon bridge, allows it to act as an effective bidentate ligand in coordination chemistry. nih.gov It can form stable five-membered chelate rings with various transition metal ions. Computational modeling is an indispensable tool for investigating the nature of these ligand-metal interactions, predicting the geometry of the resulting complexes, and quantifying the energetics of the coordination process. researchgate.net

Energy analysis provides deep insights into the stability and bonding of these complexes. The ligand-metal interaction energy can be calculated by comparing the energy of the optimized complex with the energies of the free ligand and the metal ion. This binding energy is a direct measure of the stability of the complex. nih.gov Further analysis can decompose this interaction energy into components such as electrostatic attraction, Pauli repulsion, and covalent (orbital) interactions, offering a detailed understanding of the nature of the metal-ligand bond. scite.ai

Computational methods also allow for the calculation of various electronic properties that are crucial for understanding the reactivity and potential applications of the complex. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is an indicator of the complex's kinetic stability and reactivity; a smaller gap often suggests higher reactivity. nih.gov

The table below provides a set of illustrative theoretical parameters for a hypothetical complex of this compound with a generic divalent transition metal ion (M(II)), as would be determined by DFT calculations.

ParameterIllustrative Calculated ValueSignificance
M-N (aliphatic) Bond Length~2.05 ÅIndicates the strength and nature of the coordinate bond.
M-N (benzylic) Bond Length~2.15 ÅDifferences in bond lengths can reveal electronic effects.
N-M-N Bite Angle~85°Describes the geometry of the chelate ring.
Ligand Binding Energy-150 to -250 kJ/molQuantifies the thermodynamic stability of the complex.
HOMO-LUMO Energy Gap (ΔE)~2.5 - 3.5 eVRelates to the electronic stability and reactivity of the complex. nih.gov

Note: The data in this table is for illustrative purposes to demonstrate the types of parameters obtained from computational modeling of ligand-metal interactions. The values are typical for bidentate amine ligands with transition metals but are not specific to an experimentally characterized complex of this compound.

Emerging Research Areas and Future Perspectives for 4 2 Aminoethyl N,n Dimethylbenzylamine

Integration into Catalytic Cycles for C-H Functionalization

Transition-metal catalyzed C-H bond functionalization is a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into more complex functionalities. A key aspect of this methodology is the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond.

Theoretically, the tertiary amine of the N,N-dimethylbenzylamine moiety in 4-(2-Aminoethyl)-N,N-dimethylbenzylamine could serve as an effective directing group. In such a scenario, the nitrogen atom would coordinate to a transition metal center, facilitating the activation of ortho C-H bonds on the benzene (B151609) ring. This could enable a variety of transformations, including arylation, alkylation, or olefination, at the positions adjacent to the dimethylaminomethyl substituent.

The presence of the second amino group, the primary amine of the 2-aminoethyl substituent, could introduce additional layers of complexity and control. For instance, it could potentially act as a secondary binding site for the metal catalyst or a co-catalyst, influencing the reactivity and selectivity of the C-H functionalization process.

A hypothetical catalytic cycle is depicted below:

StepDescription
1. CoordinationThe tertiary amine of this compound coordinates to a transition metal catalyst (e.g., Pd, Rh, Ru).
2. C-H ActivationThe metal center facilitates the cleavage of an ortho C-H bond on the benzene ring, forming a metallacycle intermediate.
3. FunctionalizationThe metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide) to form a new C-C or C-heteroatom bond.
4. RegenerationThe active catalyst is regenerated, and the functionalized product is released.

Development of Responsive Chemical Systems Utilizing its Aminic Functionalities

The presence of two distinct amine groups with different basicities (a tertiary benzylic amine and a primary alkyl amine) makes this compound an intriguing candidate for the development of responsive chemical systems. These systems can change their properties in response to external stimuli, such as pH.

Polymers incorporating this compound as a monomeric unit could exhibit "smart" behavior. At different pH values, the protonation state of the two amino groups would vary, leading to changes in polymer conformation, solubility, and self-assembly behavior. For example, at low pH, both amines would be protonated, resulting in a highly charged, water-soluble polymer. As the pH increases, selective deprotonation would occur, potentially leading to the formation of micelles, hydrogels, or other supramolecular structures.

This pH-responsiveness could be harnessed for applications such as drug delivery, where a therapeutic agent could be encapsulated within a polymer matrix and released in response to the specific pH environment of a target tissue.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic ring and the two amino groups of this compound provide multiple points for potential host-guest interactions.

The electron-rich benzene ring could participate in π-π stacking interactions with other aromatic systems. The amino groups, capable of acting as hydrogen bond donors and acceptors, could form specific interactions with complementary molecules. Furthermore, in their protonated state, the ammonium (B1175870) ions could engage in ion-pairing interactions with anionic species.

These properties suggest that this compound could act as a "guest" molecule, binding to the cavity of "host" molecules such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such host-guest complexes could be used to modulate the solubility, reactivity, and photophysical properties of the compound.

Potential Host MoleculeType of Interaction
CyclodextrinsInclusion of the benzyl (B1604629) group within the hydrophobic cavity.
Calixarenesπ-π stacking with the aromatic rings and hydrogen bonding with the amino groups.
CucurbiturilsEncapsulation of the protonated form of the molecule.

Applications in Advanced Materials Science Research (e.g., smart polymers, sensors)

The functionalities present in this compound make it a promising building block for advanced materials. As mentioned previously, its incorporation into polymers could lead to the development of "smart" materials that respond to changes in pH.

Furthermore, the tertiary amine group is a known catalyst for polyurethane and epoxy resin formation. wikipedia.org This suggests that this compound could be used as a reactive additive in the production of these important classes of polymers, potentially influencing their curing kinetics and final properties.

The compound's ability to interact with metal ions through its amino groups could be exploited in the design of chemical sensors. For instance, a material containing this molecule could exhibit a change in its optical or electronic properties upon binding to a specific metal ion, allowing for its detection and quantification.

Q & A

Advanced Research Question

  • Electronic effects : The dimethylamino group donates electron density to the benzene ring, enhancing nucleophilic aromatic substitution (e.g., halogenation) at the para position .
  • Steric effects : Bulky substituents on the aminoethyl side chain hinder amide bond formation in peptide coupling reactions. Computational modeling (DFT) predicts steric clashes in derivatives .
    Case Study :
    Replacing dimethylamine with diethylamine reduces reactivity in SN2_2 reactions due to increased steric hindrance .

What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .
  • Metabolic instability : The aminoethyl group is susceptible to enzymatic cleavage. Methylation or PEGylation improves metabolic stability in pharmacokinetic studies .
    Validation Protocol :

Replicate assays under controlled humidity and temperature.

Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.